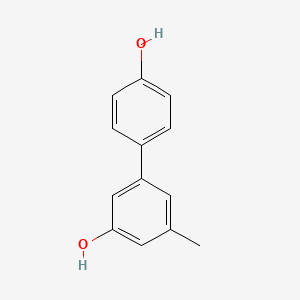

5-(4-Hydroxyphenyl)-3-methylphenol

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-5-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,14-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJZYXXYXDIVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683682 | |

| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261985-48-1 | |

| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Nitration of 3-Methylphenol

The synthesis begins with nitration of 3-methylphenol (m-cresol) to introduce a nitro group at position 5. The hydroxyl and methyl groups direct electrophilic substitution:

-

Nitration Conditions : Use a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C to minimize polynitration. The methyl group at position 3 directs nitration to position 5 (para to the methyl and meta to the hydroxyl).

-

Yield Optimization : Patent data for analogous nitrosation reactions report 91.3–96.2% yields when using stoichiometric nitrosating agents (e.g., NaNO₂/HCl) under controlled temperatures (3–10°C).

Catalytic Hydrogenation of Nitro Intermediate

The nitro group at position 5 is reduced to an amine using hydrogenation:

Diazotization and Hydrolysis to Phenol

The amine intermediate is converted to a hydroxyl group via diazotization:

-

Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C to form a diazonium salt.

-

Hydrolysis : Heat the diazonium salt in aqueous H₂SO₄ to yield 5-(4-hydroxyphenyl)-3-methylphenol.

-

Challenges : Competing side reactions (e.g., coupling) necessitate strict pH control.

Suzuki-Miyaura Cross-Coupling Approach

Preparation of Halogenated 3-Methylphenol

A halogen (Br or I) is introduced at position 5 of 3-methylphenol to enable coupling:

Coupling with 4-Hydroxyphenylboronic Acid

The Suzuki reaction couples the halogenated intermediate with 4-hydroxyphenylboronic acid:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of DME/H₂O.

-

Base : Na₂CO₃ or K₃PO₄ to facilitate transmetallation.

-

Conditions : Heat at 80–100°C for 12–24 hours under inert atmosphere.

-

Post-Coupling Deprotection : Remove the methyl ether protecting group using BBr₃ in CH₂Cl₂ at −78°C.

Ullmann-Type Coupling for Biaryl Synthesis

Copper-Catalyzed Coupling

Ullmann coupling directly links two aromatic rings using a copper catalyst:

Purification and Crystallization

Crude product is purified via recrystallization:

-

Solvent System : Ethanol/water (3:1) at 60°C, followed by cooling to 10°C.

-

Purity : HPLC analysis of analogous compounds shows ≥99.3% purity after crystallization.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Catalytic Hydrogenation Optimization

Large-scale reductions require:

Chemical Reactions Analysis

Types of Reactions: 5-(4-Hydroxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry: 5-(4-Hydroxyphenyl)-3-methylphenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the production of polymers and resins.

Biology: In biological research, this compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its antioxidant properties make it a candidate for drugs aimed at treating diseases associated with oxidative stress.

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxyphenyl)-3-methylphenol primarily involves its antioxidant activity. The hydroxyl groups on the aromatic ring can donate hydrogen atoms to neutralize free radicals, thereby preventing cellular damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of phenolic compounds are heavily influenced by substituent patterns. Below is a comparative analysis of 5-(4-Hydroxyphenyl)-3-methylphenol and its analogs:

Table 1: Structural and Functional Comparisons

Key Research Findings

Anti-Diabetic Activity: The compound 5-(4-hydroxyphenyl)-3-hydroxy-2-methoxyphenol () demonstrated anti-diabetic effects in Caesalpinia pulcherrima, attributed to its polyphenolic structure. The methoxy group may enhance solubility and target binding compared to the methyl group in this compound .

Antioxidant Potential: 5-[2-(4-Hydroxyphenyl)vinyl]benzene-1,3-diol () showed high antioxidative activity in DFT studies due to its conjugated system and multiple hydroxyl groups. The methyl group in this compound may reduce polarity but improve membrane permeability .

Stability Under Processing: 3-(4-Hydroxyphenyl)acrylate () exhibited reduced abundance after lyophilization, suggesting ester-containing analogs may require stabilization for pharmaceutical applications. The methyl group in this compound likely confers greater stability .

Carbonic Anhydrase Inhibition: Sulfonamide derivatives with 4-hydroxyphenyl groups () showed selective inhibition of tumor-associated isoforms (hCA IX/XII). While this compound lacks a sulfonamide group, its methyl substituent could modulate hydrophobic interactions with enzyme active sites .

Physicochemical Properties

- Solubility : Hydroxyl-rich analogs (e.g., benzene-1,3-diol derivatives) exhibit higher aqueous solubility but lower bioavailability due to rapid excretion.

- Thermal Stability: Methyl-substituted phenols generally have higher melting points (~150–200°C) than esters or glycosides .

Q & A

Basic: What are the established synthetic routes for 5-(4-Hydroxyphenyl)-3-methylphenol, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or phenolic coupling reactions. For example:

- Step 1: Condensation of 4-hydroxyphenylacetic acid with 3-methylphenol under acidic catalysis (e.g., H₂SO₄) at 80–100°C.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key parameters include: - Catalyst choice: Lewis acids (e.g., AlCl₃) improve regioselectivity in alkylation steps .

- Temperature control: Excess heat may lead to over-alkylation or decomposition.

- Solvent polarity: Polar aprotic solvents (DMF) enhance intermediate stability .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Compare chemical shifts to predicted values (e.g., aromatic protons at δ 6.7–7.2 ppm, hydroxyl groups at δ 8.5–9.5 ppm).

- FT-IR: Confirm phenolic -OH stretch (~3200 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Crystallography:

- X-ray diffraction: Resolve spatial arrangement of substituents. For analogs, C-C bond lengths in aromatic systems should align with expected values (1.39–1.42 Å) .

Basic: What are the recommended protocols for handling and storing this compound to prevent degradation?

Methodological Answer:

- Storage:

- Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to slow oxidative dimerization.

- Use desiccants (silica gel) to minimize hygroscopic degradation .

- Handling:

- Work in fume hoods with PPE (nitrile gloves, safety goggles) to avoid skin/eye contact.

- Avoid prolonged exposure to UV light, which can induce photochemical reactions .

Advanced: What strategies can optimize regioselectivity in the Friedel-Crafts alkylation steps during the synthesis of derivatives?

Methodological Answer:

- Directing groups: Introduce electron-withdrawing groups (e.g., -NO₂) transiently to guide substitution patterns .

- Microwave-assisted synthesis: Reduces reaction time (5–10 minutes vs. hours) and improves selectivity by minimizing side reactions .

- Computational pre-screening: Use DFT calculations to predict reactive sites on the aromatic ring before lab synthesis .

Advanced: How should researchers address discrepancies in reported bioactivity data across different cell lines?

Methodological Answer:

- Standardize assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for variables like passage number and culture media .

- Mechanistic studies: Perform binding affinity assays (e.g., SPR) to confirm target engagement. For example, inconsistent IC₅₀ values in cancer cells may arise from differential receptor expression .

- Meta-analysis: Cross-reference data with structural analogs (e.g., thiazolidinone derivatives) to identify trends in substituent effects .

Advanced: What computational chemistry approaches are most effective for modeling interactions with biological targets?

Methodological Answer:

- Docking simulations: Use AutoDock Vina to predict binding modes with enzymes (e.g., COX-2). Validate with MD simulations (GROMACS) to assess stability over 100 ns trajectories .

- QSAR modeling: Correlate substituent electronegativity (Hammett constants) with observed antibacterial activity .

- ADMET prediction: Apply SwissADME to optimize logP values (<3.5) for improved bioavailability .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound in aqueous systems?

Methodological Answer:

- Photodegradation studies: Exclude solutions to UV light (λ = 254 nm) and monitor degradation via HPLC-MS. Identify byproducts (e.g., quinones) using high-resolution mass spectrometry .

- Adsorption experiments: Use silica gel or activated carbon to simulate surface interactions in water treatment systems. Measure partition coefficients (Kd) .

- Microbial degradation: Inoculate with Pseudomonas spp. and track mineralization via CO₂ evolution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.